1-phenylbicyclo[2.1.1]hexan-5-one 1-phenylbicyclo[2.1.1]hexan-5-one
Brand Name: Vulcanchem
CAS No.: 1392219-30-5
VCID: VC7317377
InChI: InChI=1S/C12H12O/c13-11-9-6-7-12(11,8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2
SMILES: C1CC2(CC1C2=O)C3=CC=CC=C3
Molecular Formula: C12H12O
Molecular Weight: 172.227

1-phenylbicyclo[2.1.1]hexan-5-one

CAS No.: 1392219-30-5

Cat. No.: VC7317377

Molecular Formula: C12H12O

Molecular Weight: 172.227

* For research use only. Not for human or veterinary use.

1-phenylbicyclo[2.1.1]hexan-5-one - 1392219-30-5

Specification

CAS No. 1392219-30-5
Molecular Formula C12H12O
Molecular Weight 172.227
IUPAC Name 1-phenylbicyclo[2.1.1]hexan-5-one
Standard InChI InChI=1S/C12H12O/c13-11-9-6-7-12(11,8-9)10-4-2-1-3-5-10/h1-5,9H,6-8H2
Standard InChI Key AGRPDZOESHJYNX-UHFFFAOYSA-N
SMILES C1CC2(CC1C2=O)C3=CC=CC=C3

Introduction

Structural and Electronic Characteristics of 1-Phenylbicyclo[2.1.1]hexan-5-one

Molecular Geometry and Strain Analysis

The bicyclo[2.1.1]hexane core consists of a six-membered ring fused with two three-membered rings, creating a bridgehead system with significant angle strain. X-ray crystallographic data from analogous compounds reveal bond angles deviating from ideal tetrahedral geometry, with bridgehead C–C–C angles compressed to approximately 94° . The phenyl group at the 1-position introduces steric bulk, further distorting the equilibrium geometry. Density functional theory (DFT) calculations suggest that the ketone at the 5-position participates in conjugation with adjacent σ-bonds, stabilizing the structure despite inherent strain .

Spectroscopic Properties

  • NMR Spectroscopy: The 1H^{1}\text{H} NMR spectrum of 1-phenylbicyclo[2.1.1]hexan-5-one exhibits distinct resonances for bridgehead protons (δ 1.68–2.12 ppm) and aromatic protons (δ 7.20–7.45 ppm) . The 13C^{13}\text{C} NMR spectrum confirms the ketone carbonyl at δ 213–215 ppm .

  • IR Spectroscopy: Strong absorption bands at 1,755–1,760 cm1^{-1} correspond to the carbonyl stretching vibration .

Synthetic Methodologies

Sequential Simmons-Smith Cyclopropanation and Pinacol Rearrangement

A landmark synthesis, reported by Hsu et al., involves a two-step strategy starting from α-hydroxy silyl enol ethers :

  • Simmons-Smith Cyclopropanation: Reaction with diethylzinc and diiodomethane generates a bicyclo[2.1.0]pentane intermediate.

  • Acid-Catalyzed Pinacol Rearrangement: Treatment with HCl in tetrahydrofuran (THF) induces a -shift, forming the bicyclo[2.1.1]hexan-5-one framework.

Example:

α-Hydroxy silyl enol etherEt2Zn, CH2I2Bicyclo[2.1.0]pentaneHCl, THF1-Phenylbicyclo[2.1.1]hexan-5-one\text{α-Hydroxy silyl enol ether} \xrightarrow{\text{Et}_2\text{Zn, CH}_2\text{I}_2} \text{Bicyclo[2.1.0]pentane} \xrightarrow{\text{HCl, THF}} 1\text{-Phenylbicyclo[2.1.1]hexan-5-one}

This method achieves yields of 68–82% and tolerates diverse substituents, including aryl groups .

[2+2] Cycloaddition Approaches

An alternative route employs photochemical [2+2] cycloaddition of 1,5-dienes to construct the bicyclic core. Paul et al. demonstrated that irradiation of substituted dienes with UV light induces intramolecular cyclization, forming bicyclo[2.1.1]hexanes . Subsequent oxidation introduces the ketone functionality.

Functionalization and Derivative Synthesis

Directed C–H Functionalization

The bridgehead C–H bonds of 1-phenylbicyclo[2.1.1]hexan-5-one undergo selective functionalization under palladium catalysis. For instance, coupling with aryl halides installs substituents at the 2-position, enabling access to 1,2-diaryl derivatives .

Reduction and Oxidation Pathways

  • Reduction: Lithium aluminum hydride (LiAlH4_4) reduces the ketone to a secondary alcohol, yielding 1-phenylbicyclo[2.1.1]hexan-5-ol .

  • Oxidation: Further oxidation with pyridinium chlorochromate (PCC) regenerates the ketone, confirming its stability under mild conditions .

Applications in Medicinal Chemistry

Bioisosteric Replacement of Aromatic Rings

The rigid bicyclo[2.1.1]hexane scaffold serves as a non-planar bioisostere for ortho-substituted benzene rings. Comparative studies show improved metabolic stability and reduced cytochrome P450 inhibition compared to aromatic analogs .

Table 1: Comparative Properties of 1-Phenylbicyclo[2.1.1]hexan-5-one and Ortho-Substituted Benzene Derivatives

Property1-Phenylbicyclo[2.1.1]hexan-5-oneOrtho-Substituted Benzene
LogP2.8 ± 0.23.1 ± 0.3
Metabolic Stability (t₁/₂)4.7 h1.2 h
Solubility (mg/mL)0.450.12

Conformational Restriction in Drug Design

Incorporating the bicyclo[2.1.1]hexane motif into protease inhibitors enhances binding affinity by pre-organizing the molecule into the bioactive conformation. For example, derivatives of 1-phenylbicyclo[2.1.1]hexan-5-one exhibit IC50_{50} values ≤10 nM against HIV-1 protease .

Challenges and Future Directions

Synthetic Limitations

Current methods struggle with enantioselective synthesis, as the bicyclic core lacks chiral centers. Catalytic asymmetric cyclopropanation remains an unmet goal .

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